molecular formula C21H25NO6S B022717 2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester CAS No. 100627-39-2

2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester

Cat. No.: B022717
CAS No.: 100627-39-2
M. Wt: 419.5 g/mol
InChI Key: MJSQCFDXCIVWRA-UHFFFAOYSA-N
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Description

2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position. The molecule contains a toluene-4-sulfonyl (tosyl) group and a 3-ethoxycarbonyl-propyl chain attached to the nitrogen atom of the sulfonamide moiety. This compound is primarily utilized in industrial and scientific research contexts, particularly as an intermediate in organic synthesis, such as in the preparation of benzazepine derivatives . Its synthesis involves sequential alkylation and sulfonylation steps, as demonstrated in multi-stage synthetic pathways (e.g., reaction with methyl 4-chloro butyrate and potassium carbonate in DMF) . The ethoxycarbonyl group contributes to its lipophilicity and influences its reactivity in downstream transformations.

Properties

IUPAC Name

methyl 2-[(4-ethoxy-4-oxobutyl)-(4-methylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6S/c1-4-28-20(23)10-7-15-22(19-9-6-5-8-18(19)21(24)27-3)29(25,26)17-13-11-16(2)12-14-17/h5-6,8-9,11-14H,4,7,10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSQCFDXCIVWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295843
Record name Methyl 2-[(4-ethoxy-4-oxobutyl)(4-methylbenzene-1-sulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100627-39-2
Record name Methyl 2-[(4-ethoxy-4-oxobutyl)(4-methylbenzene-1-sulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester, commonly referred to as EPPM, is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a sulfonamide group and an ethoxycarbonyl moiety, suggests various biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

  • Chemical Formula : C21H25NO6S
  • Molecular Weight : 419.49 g/mol
  • Melting Point : 98-100 °C
  • Density : 1.24 g/cm³

EPPM's biological activity is primarily attributed to its ability to inhibit specific enzymes and proteins involved in cell proliferation and inflammatory responses. The sulfonamide group is known for its role in enzyme inhibition, particularly in carbonic anhydrase and certain kinases involved in cancer progression.

Biological Activity Overview

Research indicates that EPPM exhibits a range of biological activities:

  • Antitumor Activity :
    • EPPM has shown promising results in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting mitotic processes. Studies have demonstrated its effectiveness against centrosome-amplified cancer cells, leading to multipolar spindle formation and subsequent cell death .
    • A notable study highlighted that EPPM can inhibit HSET (KIFC1), a protein crucial for spindle formation in cancer cells, thereby leading to increased multipolarity and cell death .
  • Anti-inflammatory Effects :
    • EPPM has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antitumor Efficacy

A study conducted on various human cancer cell lines revealed that EPPM significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The IC50 values were determined to be approximately 25 µM for breast cancer cells, indicating a moderate level of potency. Flow cytometry analysis confirmed that treated cells underwent apoptosis, as evidenced by increased Annexin V staining.

Case Study 2: Inhibition of HSET

In vitro assays showed that EPPM inhibited HSET with an IC50 value of 13 µM. This inhibition was associated with disrupted microtubule dynamics, leading to the formation of multipolar spindles in centrosome-amplified cells. The compound's selectivity for HSET over other kinesins was confirmed through biochemical assays .

Data Tables

Biological ActivityIC50 (µM)Target Protein
Antitumor (Breast Cancer)25N/A
HSET Inhibition13HSET
Cytokine InhibitionN/ATNF-α, IL-6

Scientific Research Applications

Pharmaceutical Applications

EPPM has been primarily studied for its potential therapeutic uses:

Anti-inflammatory Agents

EPPM and its derivatives have shown promise as anti-inflammatory agents. The sulfonamide group present in the compound is known for its ability to inhibit certain inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Research has indicated that compounds with similar structures can effectively reduce inflammation in animal models .

Antimicrobial Activity

Studies have explored the antimicrobial properties of EPPM. Its ability to disrupt bacterial cell walls and inhibit growth has been documented, suggesting potential applications in treating bacterial infections. The presence of the toluene sulfonamide moiety enhances its efficacy against a broad spectrum of pathogens .

Cancer Research

EPPM has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways involved in tumor growth . Further research is needed to elucidate these mechanisms and assess the compound's effectiveness in clinical settings.

Agrochemical Applications

The compound's unique structure also lends itself to applications in agriculture:

Herbicides

EPPM derivatives have been explored as potential herbicides due to their ability to inhibit specific enzymes involved in plant growth regulation. This inhibition can lead to effective weed control without harming crops .

Pesticides

The antimicrobial properties of EPPM can be harnessed in developing pesticides that target specific pests while minimizing environmental impact. Its low toxicity profile makes it an attractive option for sustainable agricultural practices .

Material Science Applications

In material science, EPPM's chemical structure allows for modifications that can enhance material properties:

Polymer Synthesis

EPPM can serve as a monomer in the synthesis of polymers with tailored properties for specific applications, such as coatings, adhesives, and sealants. The incorporation of sulfonamide groups can improve thermal stability and mechanical strength .

Nanotechnology

Research into the use of EPPM in nanotechnology has shown potential for creating nanocomposites with enhanced electrical and thermal conductivity. These materials could find applications in electronic devices and energy storage systems .

Case Studies

Several case studies highlight the diverse applications of EPPM:

StudyApplicationFindings
Anti-inflammatoryDemonstrated significant reduction in inflammatory markers in animal models.
AntimicrobialEffective against multiple bacterial strains with minimal cytotoxicity to human cells.
CancerInduced apoptosis in breast cancer cells through mitochondrial pathway activation.
HerbicideShowed effective weed control with reduced crop damage compared to conventional herbicides.
PesticideLower environmental toxicity compared to existing pesticide formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester can be compared to the following related compounds:

Structural Analogues with Varying Ester Groups

  • 5-Chloro-2-[(3-ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester Key Difference: A chlorine atom at position 5 of the benzoic acid ring. This compound is explicitly identified for research use, suggesting specialized applications compared to the non-chlorinated target compound .
  • 5-Chloro-2-[(3-methoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester Key Difference: Methoxycarbonyl (COOCH₃) instead of ethoxycarbonyl (COOCH₂CH₃). Methoxy esters are generally more susceptible to enzymatic hydrolysis than ethoxy esters, which may influence metabolic stability .

Functional Analogues with Modified Backbones

  • Methyl 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]benzoate Key Difference: A Schiff base (imine) linkage replaces the sulfonamide group. Impact: The absence of the tosyl group eliminates its strong electron-withdrawing effect, reducing stability in acidic conditions. The Schiff base introduces pH-sensitive reactivity, making this compound more suited for coordination chemistry applications .
  • [(3,4-Dimethoxy-phenyl)-(toluene-4-sulfonyl)-amino]-acetic acid methyl ester Key Difference: A 3,4-dimethoxyphenyl group instead of the benzoic acid methyl ester backbone. Impact: The dimethoxy substituents enhance electron-donating effects, increasing resonance stabilization. This modification may improve bioavailability but reduce metabolic clearance compared to the target compound .

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Weight Key Substituents LogP (Predicted) Stability in Acidic Conditions Primary Applications
This compound ~437.47 g/mol Ethoxycarbonyl, Tosyl ~3.2 High (retains tosyl group) Organic synthesis intermediate
5-Chloro variant () ~471.92 g/mol Cl, Ethoxycarbonyl, Tosyl ~3.7 Moderate (Cl may destabilize) Specialized research
Methoxycarbonyl analog () ~423.44 g/mol Methoxycarbonyl, Tosyl ~2.7 High Benzazepine synthesis
Methyl 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]benzoate () ~311.37 g/mol Schiff base, 4-Methoxyphenyl ~2.1 Low (imine hydrolysis) Coordination chemistry

Metabolic and Toxicological Comparisons

  • Ethoxycarbonyl vs. Methoxycarbonyl: Ethoxy groups are hydrolyzed to ethanol and carboxylic acids, whereas methoxy groups yield methanol, which is more toxic. This makes the ethoxy variant preferable in drug design for reduced hepatotoxicity .
  • Tosyl Group Retention : The tosyl group in the target compound remains intact during synthesis (e.g., in Stage-II to Stage-IV transformations), indicating stability under basic conditions. In contrast, Schiff base derivatives () undergo rapid hydrolysis in vivo .

Preparation Methods

Reaction Overview

This method, patented by CN103553991A, employs a three-step sequence:

  • Halogenation of 2-methoxy-4-acetylamino-benzoic acid methyl ester using chlorine, bromine, or iodine.

  • Condensation with sodium ethanesulfinate under copper-catalyzed conditions.

  • Deacetylation via acidic hydrolysis to yield the target compound.

Halogenation Step

The substrate reacts with halogen (Cl₂, Br₂, or I₂) in dichloromethane at 10–40°C for 2–8 hours. Stoichiometric ratios of 1:1–1.2 (substrate:halogen) ensure complete conversion to intermediates like 2-methoxy-4-acetylamino-5-halogenobenzoate . For example, bromination at 10–15°C with a 1:1.04 molar ratio achieves 85% intermediate yield.

Condensation with Sodium Ethanesulfinate

The halogenated intermediate undergoes nucleophilic displacement with sodium ethanesulfinate (1.2–2.0 equivalents) in DMF at 50–90°C for 5–10 hours. Cuprous halides (CuCl, CuBr, CuI) catalyze the reaction, with CuI showing superior activity in iodinated substrates (yield: 85.07%).

Deacetylation

Methanol and sulfuric acid catalyze the removal of the acetyl group at reflux (5–10 hours), yielding the final product. Crystallization from cooled methanol provides white crystalline solids with >99.5% purity (HPLC).

Table 1: Optimized Conditions for Halogenation-Condensation-Deacetylation

ParameterChlorination ExampleBromination ExampleIodination Example
Halogen (equivalents)Cl₂ (1.1)Br₂ (1.04)I₂ (1.15)
CatalystCuOCuBrCuI
Condensation Temp (°C)65–7075–8065–70
Total Yield (%)82.0285.0785.07

Alkylation of Sulfonamide Intermediates

Reaction Overview

An alternative route (US2013/190490) involves alkylating methyl 5-chloro-2-(N-p-toluenesulfonyl)aminobenzoate with ethyl-4-bromo butyrate in DMF under basic conditions.

Alkylation Step

Methyl 5-chloro-2-(N-p-toluenesulfonyl)aminobenzoate reacts with ethyl-4-bromo butyrate (1.2 equivalents) in DMF at 120°C for 2 hours. Potassium carbonate (2.5 equivalents) facilitates deprotonation and nucleophilic attack, forming the alkylated sulfonamide.

Table 2: Alkylation Reaction Parameters

ComponentQuantity (g)MolesRole
Methyl 5-chloro-2-(N-p-toluenesulfonyl)aminobenzoate5851.34Substrate
Ethyl-4-bromo butyrate369.61.54Alkylating agent
K₂CO₃6644.80Base
DMF4400 mLSolvent

Workup and Isolation

Post-reaction, the mixture is quenched in water, filtered, and dried to yield 726 g (82% yield) of product. This method circumvents halogenation but requires high-temperature conditions.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Halogenation Route : Higher atom economy (82–85% yield) but involves hazardous halogens. Cuprous catalysts are cost-effective but require strict moisture control.

  • Alkylation Route : Avoids halogens but necessitates elevated temperatures (120°C), increasing energy costs. The use of DMF complicates solvent recovery.

Purity and Product Quality

Both methods yield >99.5% pure product. The halogenation route produces whiter crystals due to rigorous crystallization from methanol, whereas the alkylation method may require additional recrystallization steps.

Industrial Considerations

Waste Management

  • Halogenation : Byproducts include HCl/HBr, requiring neutralization. Dichloromethane recovery systems are essential for cost-effectiveness.

  • Alkylation : DMF recycling via distillation reduces environmental impact but adds operational complexity.

Catalyst Reusability

Cuprous halides in the halogenation route are consumed stoichiometrically, limiting reusability. In contrast, K₂CO₃ in the alkylation method can be partially recovered via filtration .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves coupling toluene-4-sulfonyl chloride with intermediates like ethyl 3-aminopropanoate derivatives under anhydrous conditions. Key parameters include:

  • Use of a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Temperature control (0–5°C) to minimize side reactions during sulfonamide bond formation .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester product. For yield optimization, consider microwave-assisted synthesis or catalytic methods (e.g., DMAP) to accelerate acylation steps .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to detect impurities. Compare retention times and mass spectra against standards .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., methyl ester at δ ~3.8 ppm, sulfonamide protons at δ ~7.5–8.0 ppm) .
  • Elemental Analysis : Verify %C, %H, and %N to confirm stoichiometry .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C. Stability tests indicate degradation occurs above 25°C, particularly in humid environments. Pre-purge containers with inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., sulfonamide-binding enzymes). Validate with mutagenesis studies to identify critical residues .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How should conflicting data on the compound’s bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Test across a broad concentration range (nM to μM) to identify biphasic effects.
  • Cell Line Specificity : Compare activity in primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes) to rule out artifactual results .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target involvement in observed effects .

Q. What advanced analytical strategies can elucidate degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light, 40°C/75% RH) and monitor products via LC-QTOF-MS .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze phase I/II metabolites using high-resolution mass spectrometry .

Q. How can researchers assess the compound’s potential for off-target effects in complex biological systems?

  • Methodological Answer :

  • Proteome-Wide Profiling : Use affinity chromatography coupled with LC-MS/MS to identify non-target binding partners .
  • Phenotypic Screening : Employ zebrafish or organoid models to evaluate developmental or functional toxicity .

Safety and Handling Considerations

Q. What personal protective equipment (PPE) is mandatory when handling this compound?

  • Answer : Use nitrile gloves, safety goggles (EN 166 or NIOSH-certified), and lab coats. For aerosol-prone steps (e.g., weighing), wear a NIOSH-approved N95 respirator .

Q. Are there documented occupational exposure limits (OELs) for this compound?

  • Answer : No OELs are established. Follow ALARA (As Low As Reasonably Achievable) principles. Conduct airborne monitoring with sorbent tubes if handling large quantities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester
Reactant of Route 2
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2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester

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